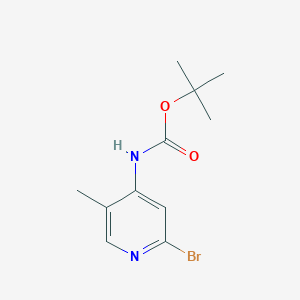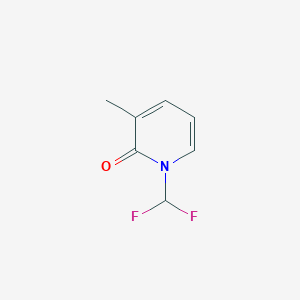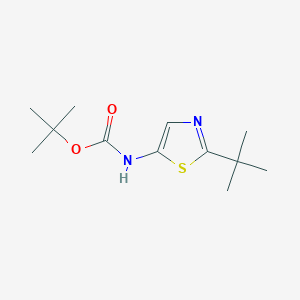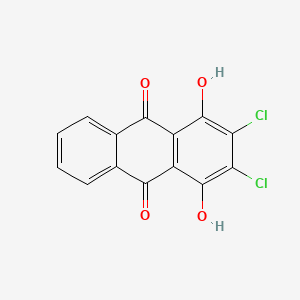![molecular formula C46H82NNa2O11P B13132742 9,11,15-Trioxa-6-aza-10-phosphatritriacont-24-enoicacid,10-hydroxy-5,16-dioxo-13-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-,10-oxide,sodiumsalt,(13R,24Z)-](/img/structure/B13132742.png)
9,11,15-Trioxa-6-aza-10-phosphatritriacont-24-enoicacid,10-hydroxy-5,16-dioxo-13-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-,10-oxide,sodiumsalt,(13R,24Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Provide a brief introduction to the compound, including its chemical structure, molecular formula, and any known aliases. Mention its significance and any known applications or properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Describe the synthetic routes used to prepare the compound. Include detailed reaction conditions such as temperature, pressure, solvents, and catalysts. Provide step-by-step procedures and any purification methods used.
Industrial Production Methods: Explain the industrial production methods for the compound. Discuss large-scale synthesis, any special equipment required, and the economic feasibility of the production process.
Chemical Reactions Analysis
Types of Reactions: Discuss the types of chemical reactions the compound undergoes, such as oxidation, reduction, substitution, and addition reactions. Provide examples of each type of reaction.
Common Reagents and Conditions: List the common reagents and conditions used in these reactions. Include information on solvents, catalysts, temperature, and pressure.
Major Products: Describe the major products formed from these reactions. Include information on the yield, purity, and any side products.
Scientific Research Applications
Provide a comprehensive description of the scientific research applications of the compound. Discuss its use in various fields such as chemistry, biology, medicine, and industry. Include specific examples and any known benefits or drawbacks.
Mechanism of Action
Explain the mechanism by which the compound exerts its effects. Discuss the molecular targets and pathways involved. Provide detailed information on how the compound interacts with biological systems or other chemical compounds.
Comparison with Similar Compounds
Similar Compounds: List similar compounds and provide a brief description of each. Include information on their chemical structure, properties, and applications.
Uniqueness: Highlight the uniqueness of the compound in comparison to similar compounds. Discuss any special properties or applications that set it apart.
Conclusion
Summarize the key points discussed in the article. Highlight the significance of the compound and any potential future research directions.
Feel free to use this framework to gather and organize information about the compound “9,11,15-Trioxa-6-aza-10-phosphatritriacont-24-enoicacid,10-hydroxy-5,16-dioxo-13-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-,10-oxide,sodiumsalt,(13R,24Z)-”
Properties
Molecular Formula |
C46H82NNa2O11P |
|---|---|
Molecular Weight |
902.1 g/mol |
IUPAC Name |
disodium;5-[2-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-oxidophosphoryl]oxyethylamino]-5-oxopentanoate |
InChI |
InChI=1S/C46H84NO11P.2Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-36-45(51)55-40-42(41-57-59(53,54)56-39-38-47-43(48)34-33-35-44(49)50)58-46(52)37-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;;/h17-20,42H,3-16,21-41H2,1-2H3,(H,47,48)(H,49,50)(H,53,54);;/q;2*+1/p-2/b19-17-,20-18-;;/t42-;;/m1../s1 |
InChI Key |
DAFRPBSJWXUAIG-RHGFIPKMSA-L |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCNC(=O)CCCC(=O)[O-])OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+].[Na+] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)CCCC(=O)[O-])OC(=O)CCCCCCCC=CCCCCCCCC.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[9,9'-Bianthracene]-10-carbaldehyde](/img/structure/B13132661.png)
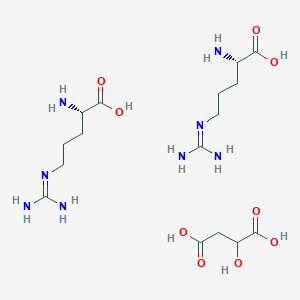
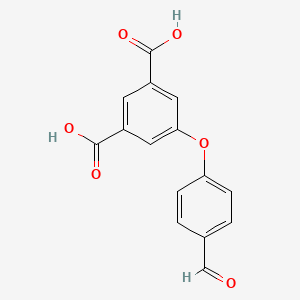

![Carbamic acid, [(3-aminopropyl)carbonimidoyl]bis-, bis(phenylmethyl) ester](/img/structure/B13132700.png)


![(R)-1-((1S,2R,4R)-Bicyclo[2.2.1]heptan-2-yl)ethanol](/img/structure/B13132713.png)


